molecular formula C7H10N6 B13289668 1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine

1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13289668
M. Wt: 178.20 g/mol
InChI Key: YEFBDKVPBLBKAX-UHFFFAOYSA-N
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Description

1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features both pyrazole and triazole rings. These structures are known for their versatility in organic synthesis and medicinal chemistry. The compound’s unique structure allows it to participate in various chemical reactions and makes it a valuable scaffold in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the cycloaddition of azides and alkynes, a reaction known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular choice for synthesizing triazole derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction controls are essential to achieve the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, often under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring can form hydrogen bonds and coordinate with metal ions, facilitating its binding to biological macromolecules. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine is unique due to its combination of pyrazole and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its versatility in chemical synthesis and its potential as a bioactive molecule .

Properties

Molecular Formula

C7H10N6

Molecular Weight

178.20 g/mol

IUPAC Name

1-[(1-methylpyrazol-3-yl)methyl]triazol-4-amine

InChI

InChI=1S/C7H10N6/c1-12-3-2-6(10-12)4-13-5-7(8)9-11-13/h2-3,5H,4,8H2,1H3

InChI Key

YEFBDKVPBLBKAX-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CN2C=C(N=N2)N

Origin of Product

United States

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